molecular formula C20H15NO B10843658 4-(6-Methoxynaphthalen-2-yl)isoquinoline

4-(6-Methoxynaphthalen-2-yl)isoquinoline

Cat. No.: B10843658
M. Wt: 285.3 g/mol
InChI Key: SGBOBLSELUHWRG-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-2-yl)isoquinoline is a chemical compound of significant interest in specialized materials and medicinal chemistry research. Structurally, it features an isoquinoline moiety linked to a methoxynaphthalene group, a architecture known in scientific literature for its utility in developing advanced organic light-emitting diodes (OLEDs) . Research on closely related isomers has demonstrated that such compounds can serve as key ligands in phosphorescent iridium(III) complexes, which are central to the development of efficient, solution-processed OLEDs that emit in the orange to red spectrum . The incorporation of the 6-methoxynaphthalen-2-yl group is a strategic modification, as the methoxy group acts as an electron-donating unit, which can help fine-tune the electronic properties and raise the lowest unoccupied molecular orbital (LUMO) energy level of the material, thereby optimizing device performance . Beyond materials science, the isoquinoline core is a privileged scaffold in pharmaceutical research, with derivatives exhibiting a wide range of biological activities. Isoquinoline-based compounds are actively investigated for their potential as anticancer agents, enzyme inhibitors, and probes for various biological pathways . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

4-(6-methoxynaphthalen-2-yl)isoquinoline

InChI

InChI=1S/C20H15NO/c1-22-18-9-8-14-10-16(7-6-15(14)11-18)20-13-21-12-17-4-2-3-5-19(17)20/h2-13H,1H3

InChI Key

SGBOBLSELUHWRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CN=CC4=CC=CC=C43

Origin of Product

United States

Structural Context Within Isoquinoline and Naphthalene Scaffolds

The molecular structure of 4-(6-Methoxynaphthalen-2-yl)isoquinoline is a compelling fusion of two well-known polycyclic aromatic systems: isoquinoline (B145761) and naphthalene (B1677914). The isoquinoline moiety is a benzopyridine, meaning it consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org In this specific compound, the naphthalene ring system is attached at the 4-position of the isoquinoline core.

Naphthalene itself is a bicyclic aromatic hydrocarbon, and the methoxy (B1213986) group (-OCH3) is substituted on the 6-position of this naphthalene unit. This precise arrangement of atoms and functional groups dictates the compound's chemical properties and potential interactions.

Table 1: Key Structural Features of this compound

FeatureDescription
Core HeterocycleIsoquinoline
Appended Aromatic SystemNaphthalene
Linkage Position4-position of the isoquinoline ring
Naphthalene SubstitutionMethoxy group at the 6-position

The Importance of Polyaromatic Nitrogen Heterocycles in Organic Synthesis and Beyond

Polyaromatic nitrogen heterocycles (PANHs) are a cornerstone of modern organic chemistry, with their utility spanning from materials science to medicinal chemistry. openmedicinalchemistryjournal.comrsc.org The inclusion of a nitrogen atom within a polycyclic aromatic framework imparts unique properties that are not observed in their all-carbon counterparts. rsc.org

The presence of nitrogen introduces a dipole moment, alters the electronic distribution, and provides a site for protonation or coordination to metal ions. These characteristics make PANHs valuable as:

Building blocks in organic synthesis: They serve as versatile scaffolds for the construction of more complex molecules. openmedicinalchemistryjournal.comnih.gov

Ligands in catalysis: The nitrogen atom can coordinate to transition metals, facilitating a wide range of chemical transformations. openmedicinalchemistryjournal.com

Functional materials: Their electronic properties are harnessed in the development of organic conductors and semiconductors. openmedicinalchemistryjournal.com

Pharmaceuticals and agrochemicals: Many biologically active compounds contain PANH motifs. openmedicinalchemistryjournal.comamerigoscientific.com

The structural and functional diversity of nitrogen-containing heterocycles allows for fine-tuning of their properties for specific applications. openmedicinalchemistryjournal.com

Theoretical and Computational Chemistry of 4 6 Methoxynaphthalen 2 Yl Isoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Furthermore, DFT enables the calculation of various thermodynamic parameters, which can offer insights into the molecule's stability and formation. While specific DFT studies on 4-(6-Methoxynaphthalen-2-yl)isoquinoline are not prevalent in the literature, the methodologies applied to similar isoquinoline (B145761) and quinoline (B57606) structures provide a clear framework for such an investigation.

Conformational Analysis and Molecular Dynamics Simulations of the Compound

The rotational freedom around the single bond connecting the isoquinoline and naphthalene (B1677914) moieties in this compound suggests the possibility of multiple conformations. Conformational analysis is therefore essential to identify the low-energy conformers and understand the molecule's flexibility. Molecular Dynamics (MD) simulations can further elucidate the dynamic behavior of the compound in different environments, such as in solution. By simulating the motion of the molecule over time, MD can reveal the stability of different conformations and the transitions between them. This information is critical for understanding how the molecule might interact with biological targets, as its conformation can significantly influence its binding affinity. Studies on other isoquinoline-containing compounds have successfully employed MD simulations to assess the stability of ligand-protein complexes.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy required for electronic transitions. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For this compound, the distribution of the HOMO and LUMO across the molecular framework would reveal the regions most likely to be involved in electron transfer processes. The methoxy (B1213986) group, being an electron-donating group, and the nitrogen atom in the isoquinoline ring are expected to influence the electron density distribution and, consequently, the energies and localizations of the frontier orbitals. The analysis of FMOs is also crucial for predicting the electronic absorption spectra of the molecule, as the transitions between these orbitals correspond to the absorption of light at specific wavelengths.

Electrostatic Potential Surface (MESP) Analysis and Reactive Sites

The Molecular Electrostatic Potential Surface (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MESP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red-colored regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions represent positive electrostatic potential and are prone to nucleophilic attack.

For this compound, the MESP analysis would likely reveal a region of negative potential around the nitrogen atom of the isoquinoline ring due to its lone pair of electrons, making it a potential site for protonation or interaction with electrophiles. The oxygen atom of the methoxy group would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. This analysis provides a visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), can be used to predict various spectroscopic properties, including vibrational (infrared and Raman) and electronic (UV-Visible) spectra. The calculated vibrational frequencies can be compared with experimental data to validate the accuracy of the computational model and to aid in the assignment of experimental spectral bands. Similarly, TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which can be correlated with experimental UV-Vis spectra. This correlation between theoretical and experimental data is crucial for confirming the molecular structure and understanding its electronic transitions. For substituted quinolines and isoquinolines, computational predictions of spectroscopic data have shown good agreement with experimental results.

Computational Studies on Reaction Mechanisms and Transition States Related to Synthesis

Reactivity and Derivatization Pathways of 4 6 Methoxynaphthalen 2 Yl Isoquinoline

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Isoquinoline (B145761) Rings

The polycyclic aromatic system of 4-(6-methoxynaphthalen-2-yl)isoquinoline presents multiple sites for electrophilic attack. The outcome of such reactions is governed by the electronic properties of both the isoquinoline and the substituted naphthalene rings.

The isoquinoline nucleus is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Consequently, reactions such as nitration and halogenation typically require harsh conditions and tend to occur on the benzo-ring of the isoquinoline moiety, preferentially at positions 5 and 8. This regioselectivity is attributed to the greater stability of the corresponding Wheland intermediates, which allows for the positive charge to be delocalized without involving the electron-deficient pyridine (B92270) ring.

In contrast, the naphthalene ring is activated by the electron-donating methoxy (B1213986) group. This group directs electrophiles to the ortho and para positions relative to itself. Therefore, electrophilic substitution on the naphthalene moiety of this compound is expected to occur at positions 5 and 7. The inherent reactivity of the naphthalene system, which is more susceptible to electrophilic attack than benzene (B151609), further enhances the likelihood of substitution on this part of the molecule.

Common electrophilic aromatic substitution reactions include:

Nitration: Typically carried out with a mixture of concentrated nitric acid and sulfuric acid, this reaction would likely yield a mixture of nitro-derivatives, with substitution occurring on both the isoquinoline and naphthalene rings depending on the reaction conditions. dtic.mil

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst would introduce halogen atoms onto the aromatic rings. nih.gov

Sulfonation: Treatment with fuming sulfuric acid can introduce a sulfonic acid group. This reaction is often reversible, which can be utilized for protective strategies in multi-step syntheses. wikipedia.orgsaskoer.cayoutube.comnumberanalytics.com

Friedel-Crafts Alkylation and Acylation: These reactions, while fundamental for C-C bond formation, may be complicated by the Lewis basicity of the isoquinoline nitrogen, which can coordinate with the catalyst.

A summary of expected major products from electrophilic aromatic substitution is presented in the table below.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄5-Nitro-4-(6-methoxynaphthalen-2-yl)isoquinoline and/or 8-Nitro-4-(6-methoxynaphthalen-2-yl)isoquinoline and/or 4-(5-Nitro-6-methoxynaphthalen-2-yl)isoquinoline
BrominationBr₂, FeBr₃5-Bromo-4-(6-methoxynaphthalen-2-yl)isoquinoline and/or 8-Bromo-4-(6-methoxynaphthalen-2-yl)isoquinoline and/or 4-(5-Bromo-6-methoxynaphthalen-2-yl)isoquinoline
SulfonationSO₃, H₂SO₄This compound-5-sulfonic acid and/or this compound-8-sulfonic acid

Nucleophilic Addition and Substitution Reactions at the Isoquinoline Moiety

The electron-deficient nature of the pyridine ring within the isoquinoline system makes it susceptible to nucleophilic attack. Nucleophilic addition reactions are particularly favored at the C-1 position. quimicaorganica.org

Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the C-1 position of isoquinolines. libretexts.orglibretexts.orgyoutube.com For this compound, this would provide a direct method for introducing a wide range of alkyl, aryl, or vinyl substituents at this position, leading to 1-substituted-1,2-dihydroisoquinoline derivatives. These intermediates can then be rearomatized through oxidation.

Nucleophilic aromatic substitution (SNAr) can also occur if a suitable leaving group is present on the isoquinoline ring. For instance, if a halogen atom were introduced at the C-1 position, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

Cycloaddition Reactions Involving the Aromatic Systems

Both the isoquinoline and naphthalene rings can participate in cycloaddition reactions, offering pathways to complex, three-dimensional structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. nih.govsigmaaldrich.comnih.govmdpi.com

The naphthalene moiety can act as the diene component in a Diels-Alder reaction, particularly under thermal or photochemical conditions. The regioselectivity of such reactions would be influenced by the substitution pattern of the dienophile. Similarly, the isoquinoline ring, especially when activated, can undergo cycloaddition. For instance, the less aromatic pyridine ring could act as a diene.

[4+3] cycloaddition reactions are another possibility for forming seven-membered rings from the aromatic systems. youtube.com These reactions typically involve a four-atom π-system reacting with a three-atom π-system.

Metal-Mediated Transformations and Catalytic Conversions

Modern synthetic chemistry offers a plethora of metal-catalyzed reactions that can be applied to functionalize this compound. Cross-coupling reactions are particularly powerful for forming new carbon-carbon and carbon-heteroatom bonds.

To utilize these reactions, the parent molecule would first need to be functionalized with a halide or a boronic acid/ester. For example, halogenation of the isoquinoline or naphthalene ring would provide a handle for Suzuki, Stille, or Negishi cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. acs.org

The Buchwald-Hartwig amination is another important transformation that enables the formation of C-N bonds. arkat-usa.orgresearchgate.netlibretexts.orgrsc.orgnih.gov A halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines, providing access to a library of amino-substituted analogs.

The following table summarizes some potential metal-mediated transformations.

ReactionPrecursorReagents and CatalystProduct Type
Suzuki CouplingHalogenated derivativeArylboronic acid, Pd catalyst, baseAryl-substituted derivative
Buchwald-Hartwig AminationHalogenated derivativeAmine, Pd catalyst, baseAmino-substituted derivative
Negishi CouplingHalogenated derivativeOrganozinc reagent, Ni or Pd catalystAlkyl- or aryl-substituted derivative

Functional Group Interconversions of the Methoxy Group and other Potential Sites

The methoxy group on the naphthalene ring is a key functional handle that can be readily transformed. Cleavage of the methyl ether to the corresponding phenol (B47542) is a common and important reaction. wikipedia.orgchemistrysteps.comfiveable.meorganic-chemistry.orglibretexts.org This is typically achieved using strong acids such as HBr or HI, or with Lewis acids like BBr₃. The resulting phenol opens up a new set of derivatization possibilities, including O-alkylation, O-acylation, and conversion to a triflate for further cross-coupling reactions.

Other potential sites for functional group interconversion would depend on the derivatives prepared in the previously mentioned reactions. For example, a nitro group introduced via electrophilic substitution could be reduced to an amino group, which could then be further functionalized.

Oxidation and Reduction Chemistry of the Polyaromatic System

The oxidation and reduction of this compound can lead to a variety of new structures.

Oxidation: The polycyclic aromatic system is susceptible to oxidation, although the conditions required can be harsh. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the aromatic rings, ultimately forming carboxylic acids. youtube.comlibretexts.orgstackexchange.commasterorganicchemistry.comyoutube.com Under milder conditions, it might be possible to achieve selective oxidation. For instance, benzylic positions, if present in a derivative, would be susceptible to oxidation. The methoxy group can also influence the outcome of oxidation reactions.

Reduction: Both the isoquinoline and naphthalene rings can be reduced under various conditions. Catalytic hydrogenation, typically using catalysts like platinum, palladium, or nickel, can reduce the heterocyclic ring of the isoquinoline to a tetrahydroisoquinoline. thieme-connect.comgoogle.com Under more forcing conditions, both aromatic systems can be fully saturated.

The Birch reduction offers a method for the partial reduction of aromatic rings. hokudai.ac.jpnrochemistry.comwikipedia.orgmasterorganicchemistry.combyjus.com Using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, the naphthalene ring would likely be reduced to a diene. The regioselectivity of the Birch reduction is influenced by the electron-donating methoxy group. masterorganicchemistry.com

A summary of potential reduction products is provided below.

ReactionReagentsExpected Major Product
Catalytic Hydrogenation (mild)H₂, Pd/C4-(6-Methoxynaphthalen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Catalytic Hydrogenation (forcing)H₂, PtO₂, high pressureDecahydro-4-(decahydronaphthalen-2-yl)isoquinoline derivative
Birch ReductionNa, NH₃ (l), EtOH4-(6-Methoxy-1,4-dihydronaphthalen-2-yl)isoquinoline or related diene

Applications in Chemical Science and Technology Non Prohibited

Role as Synthetic Intermediates and Building Blocks for Complex Organic Molecules

In a general sense, the isoquinoline (B145761) scaffold is a valuable building block in organic synthesis. amerigoscientific.comwikipedia.org Various synthetic methods, such as the Pomeranz–Fritsch reaction and others involving transition-metal catalysis, are employed to construct the isoquinoline core. wikipedia.orgorganic-chemistry.org These methods allow for the introduction of a wide range of substituents. Specifically, methods for creating 4-substituted isoquinolines have been developed, highlighting the chemical interest in functionalizing this position of the isoquinoline ring. acs.orgacs.org Compounds containing the 6-methoxynaphthalene moiety are also utilized as precursors in multi-step synthetic sequences. nih.govacs.org The combination of these two well-known structural motifs in one molecule would theoretically make it a useful intermediate for creating more complex molecular architectures, although specific examples for 4-(6-Methoxynaphthalen-2-yl)isoquinoline are not documented.

Ligand Design in Catalysis, including Asymmetric Catalysis

Isoquinoline derivatives are widely used in the design of ligands for various catalytic processes. amerigoscientific.com Their nitrogen atom can coordinate with metal centers, and the rigid aromatic structure is beneficial for creating a well-defined catalytic environment. While there are no specific reports on the use of this compound in catalysis, related structures like 1-naphthylisoquinolines have been successfully employed as ligands in asymmetric catalysis, demonstrating the potential of the naphthyl-isoquinoline framework in this field. The specific substitution pattern at the 4-position would be expected to influence the steric and electronic properties of the ligand, and thus its performance in a catalytic cycle.

Development in Materials Science, particularly in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The field of materials science often utilizes aromatic and heteroaromatic compounds like isoquinoline for the development of organic electronics. amerigoscientific.com Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive and optical materials. amerigoscientific.com The photophysical properties of such compounds are key to their application. While there is no specific research on this compound for OLEDs, related isoquinoline derivatives are explored for these purposes. The large, conjugated system formed by the fusion of the naphthalene (B1677914) and isoquinoline rings would likely impart interesting photophysical properties relevant to optoelectronic applications.

Photophysical Properties and Their Theoretical Basis for Material Applications

The photophysical properties of a molecule, such as its absorption and emission of light, are fundamental to its use in materials science. These properties are dictated by the molecule's electronic structure. For a compound like this compound, the extended π-conjugated system spanning both the naphthalene and isoquinoline rings would be expected to result in absorption and fluorescence in the UV-visible range. Studies on related compounds, such as other aryl-substituted isoquinolines and quinolizinium (B1208727) salts, show that the nature and position of substituents significantly affect the absorption maxima, emission wavelengths, and quantum yields. nih.govresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict and understand these properties by modeling the molecular orbitals and energy levels. mdpi.com However, specific experimental or theoretical photophysical data for this compound is not present in the reviewed literature.

Chemical Probes for Investigating Molecular Interactions (purely mechanistic, non-therapeutic context)

Fluorescent molecules are often used as chemical probes to study molecular interactions in a non-therapeutic, mechanistic context. The intrinsic fluorescence expected from a conjugated system like this compound would make it a candidate for such applications. Changes in the fluorescence properties (e.g., intensity, wavelength, or lifetime) upon interaction with other molecules or changes in the local environment can provide valuable information about binding events or conformational changes. Quinolizinium salts, which are structurally related to isoquinolines, have been studied for their interactions with DNA, illustrating how such heterocyclic compounds can serve as probes. nih.gov Without specific studies, the potential of this compound as a chemical probe remains theoretical.

Q & A

Q. What are the recommended synthetic routes for 4-(6-Methoxynaphthalen-2-yl)isoquinoline, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between methoxynaphthalene precursors and isoquinoline derivatives. For example, substituted isoquinolines are synthesized via the Bischler-Napieralski reaction using reagents like POCl₃ or PCl₃ under reflux conditions . Purification can be achieved via column chromatography (e.g., chloroform:methanol 30:1) followed by recrystallization. Purity validation (>95%) requires HPLC with UV detection and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments.
  • FT-IR to identify functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for molecular formula confirmation.
  • X-ray crystallography (using SHELX programs ) for resolving ambiguities in stereochemistry or crystal packing.

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Screen against target enzymes (e.g., tyrosyl-DNA phosphodiesterases) using fluorescence-based inhibition assays . For receptor interactions, employ surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) . Cytotoxicity can be assessed via MTT assays in cancer cell lines .

Advanced Research Questions

Q. How can computational methods resolve contradictions in structure-activity relationship (SAR) data?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like CYP3A4 . Validate with density functional theory (DFT) calculations to compare energy-minimized conformers with crystallographic data . Conflicting SAR results may arise from protonation state variations; address this using pH-dependent molecular dynamics simulations .

Q. What strategies optimize binding affinity while minimizing off-target effects?

  • Methodological Answer : Implement fragment-based drug design :
  • Screen monosubstituted isoquinoline fragments for target binding .
  • Merge fragments (e.g., methoxynaphthalene and isoquinoline) using a "merging by design" approach to enhance potency .
  • Validate selectivity via kinome-wide profiling or thermal shift assays.

Q. How to address discrepancies in crystallographic data during refinement?

  • Methodological Answer : Use SHELXL for small-molecule refinement, prioritizing high-resolution data (d < 1.0 Å). For twinned crystals, apply the TWIN/BASF commands in SHELX . Cross-validate with electron density maps (e.g., omit maps) to confirm ligand placement. Discrepancies in thermal parameters may require TLS refinement .

Q. What experimental approaches elucidate metabolic stability and CYP interactions?

  • Methodological Answer :
  • CYP inhibition assays : Use recombinant CYP enzymes (e.g., CYP3A4 ) with luminescent substrates.
  • Metabolic stability : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS.
  • Reactive metabolite detection : Trapping studies with glutathione (GSH) or potassium cyanide (KCN) .

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